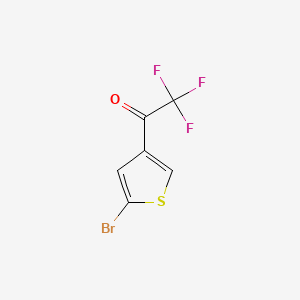

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone

Description

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a thiophene ring substituted with a bromine atom at the 5-position and a trifluoroacetyl group at the 3-position. Its molecular formula is C₆H₂BrF₃OS, with a molecular weight of 267.05 g/mol. The compound’s structure combines the electron-withdrawing trifluoroacetyl group with the electron-rich thiophene ring, creating unique reactivity and stability profiles.

Properties

IUPAC Name |

1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENIRIRTKRCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736830 | |

| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314894-46-6 | |

| Record name | 1-(5-Bromo-3-thienyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314894-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. The synthesis typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Introduction of Trifluoromethyl Ketone Group: The brominated thiophene is then reacted with a trifluoromethyl ketone precursor, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted thiophenes.

Oxidation Products: Oxidized derivatives, such as sulfoxides or sulfones.

Reduction Products: Reduced derivatives, such as alcohols or alkanes.

Coupling Products: Complex molecules formed through the coupling of the thiophene ring with other aromatic or heteroaromatic rings.

Scientific Research Applications

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The trifluoromethyl ketone group is known to enhance the compound’s reactivity and stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Ring System Variations

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone (4l)

- Structure : Bromine at the 5-position on a thiophen-2-yl ring.

- Physical State : Orange oil (93% yield).

- Reactivity : The 2-position substitution on thiophene alters electronic conjugation compared to the 3-position isomer. NMR data (¹H, ¹³C, ¹⁹F) confirm the trifluoroacetyl group’s strong electron-withdrawing effect, directing electrophilic substitution to specific sites on the thiophene ring .

- Applications : Intermediate in organic synthesis, particularly for heterocyclic compounds.

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

Structure: Bromine at the 2-position on a phenyl ring (C₈H₄BrF₃O). The absence of sulfur eliminates thiophene-specific interactions (e.g., metal coordination). Used as a building block in pharmaceuticals and agrochemicals .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Structure: Bromine at the 5-position on an indole ring (C₁₀H₅BrF₃NO). Key Differences: The indole nitrogen introduces hydrogen-bonding capability and basicity, expanding applications in medicinal chemistry (e.g., kinase inhibitors). Molecular weight (292.05 g/mol) is higher due to the indole system .

Halogen and Functional Group Variations

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

- Structure : Chlorine and trifluoromethyl groups on a phenyl ring (C₉H₃ClF₆O).

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to bromine. This compound is an intermediate in the synthesis of Afoxolaner , a veterinary insecticide .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

Structure: Chlorine at the 6-position on a pyridine ring (C₇H₃ClF₃NO). Used in pharmaceutical intermediates (e.g., neonicotinoid insecticides) .

Biological Activity

Overview of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by a thiophene ring substituted with bromine and a trifluoroethanone moiety. This structure suggests potential biological activity due to the presence of both electron-withdrawing and electron-donating groups, which can influence its reactivity and interactions with biological targets.

Anticancer Potential

Research indicates that thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. The trifluoroethanone group may contribute to this activity by acting as a reactive electrophile that interacts with nucleophilic sites in biomolecules.

Enzyme Inhibition

Thiophene derivatives are also known to inhibit specific enzymes involved in metabolic pathways. For example, studies suggest that certain thiophene compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression. The potential for 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone to act as an enzyme inhibitor warrants further investigation.

Study 1: Antimicrobial Activity

In a comparative study of thiophene derivatives, researchers found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted that the introduction of bromine significantly increased the efficacy of these compounds against Staphylococcus aureus and Bacillus subtilis.

Study 2: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a series of thiophene-based compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis through mitochondrial pathways. While 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone was not specifically tested, its structural analogs showed promising results.

Study 3: Enzyme Inhibition Mechanism

Research focusing on enzyme inhibition revealed that thiophene derivatives could serve as selective COX inhibitors. The study utilized molecular docking simulations to predict binding affinities and interaction modes with COX enzymes. This approach could be applied to assess the potential of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone as a therapeutic agent in inflammation-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.